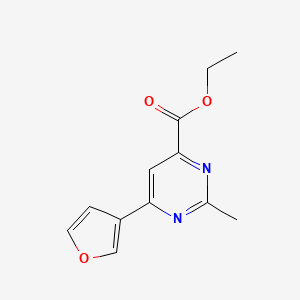![molecular formula C11H17ClN4 B1491588 2-chloro-N-[(1-éthylpyrrolidin-2-yl)méthyl]pyrimidin-4-amine CAS No. 1250586-31-2](/img/structure/B1491588.png)
2-chloro-N-[(1-éthylpyrrolidin-2-yl)méthyl]pyrimidin-4-amine
Vue d'ensemble
Description
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H17ClN4 and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés de la pyrimidine sont connus pour jouer un rôle important dans le traitement du cancer. Ils peuvent agir comme des antimetabolites en interférant avec la synthèse de l'ADN et de l'ARN, ce qui est crucial pour la prolifération des cellules cancéreuses . Par exemple, certains médicaments à base de pyrimidine, tels que l'imatinib, le dasatinib et le nilotinib, sont des traitements bien établis pour la leucémie .
Applications antimicrobiennes et antifongiques
La polyvalence structurelle de la pyrimidine lui permet d'être efficace contre une variété de pathogènes microbiens et fongiques. Les dérivés de la pyrimidine ont été rapportés comme présentant des activités antimicrobiennes et antifongiques, ce qui les rend précieux dans le développement de nouveaux agents thérapeutiques .
Thérapeutique cardiovasculaire
Dans la recherche cardiovasculaire, les dérivés de la pyrimidine ont été utilisés comme agents antihypertenseurs. Ils peuvent moduler la pression artérielle et ont des applications potentielles dans le traitement d'affections telles que l'hypertension .
Effets anti-inflammatoires et analgésiques
En raison de leur capacité à moduler les voies inflammatoires, les composés pyrimidiniques ont été étudiés pour leurs propriétés anti-inflammatoires et analgésiques. Cela en fait des candidats pour le développement de nouveaux médicaments contre la douleur et anti-inflammatoires .
Activité antifibrotique
Des études récentes se sont concentrées sur le potentiel antifibrotique des dérivés de la pyrimidine. Les composés contenant la fraction pyrimidine ont montré des résultats prometteurs dans l'inhibition de la fibrose, qui est la formation excessive de tissu conjonctif qui peut entraîner un dysfonctionnement des organes .
Recherche antivirale
Les dérivés de la pyrimidine ont également été explorés pour leurs propriétés antivirales. Ils peuvent inhiber la réplication de divers virus, offrant une voie pour le développement de nouveaux médicaments antiviraux .
Neuroprotection
Dans le domaine de la neurologie, les composés pyrimidiniques sont étudiés pour leurs effets neuroprotecteurs. Ils peuvent offrir des avantages thérapeutiques pour les maladies neurodégénératives en protégeant les cellules neuronales des dommages .
Gestion du diabète
Les dérivés de la pyrimidine ont été identifiés comme des inhibiteurs potentiels de la DPP-IV, qui sont importants dans la prise en charge du diabète de type 2. En inhibant l'enzyme DPP-IV, ils contribuent à réguler les niveaux de glucose dans le sang .
Propriétés
IUPAC Name |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-16-7-3-4-9(16)8-14-10-5-6-13-11(12)15-10/h5-6,9H,2-4,7-8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDHCANHPIPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




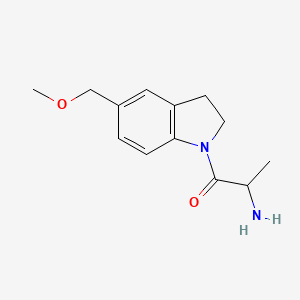

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

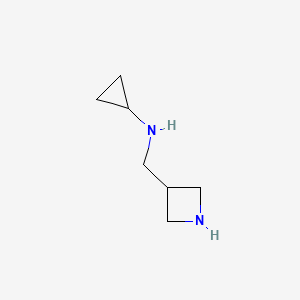
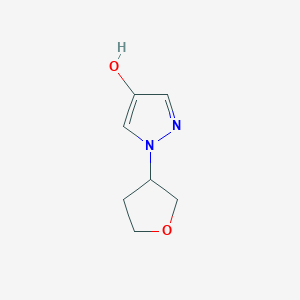
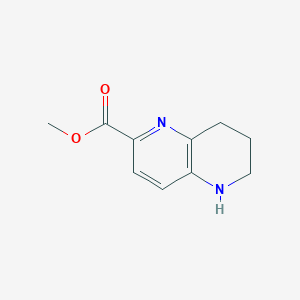
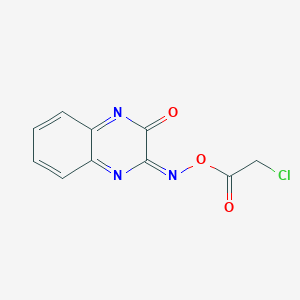
![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)

